
4-(Dimethylsulfamoylamino)-1-(oxan-4-ylmethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylsulfamoylamino)-1-(oxan-4-ylmethyl)pyrazole is a useful research compound. Its molecular formula is C11H20N4O3S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Pyrazole compounds have been investigated for their catalytic properties, particularly in the field of olefin epoxidation. A study by Pereira et al. (2007) showcased a dioxo(mu-oxo)molybdenum(VI) dimer, with a pyrazole ligand, exhibiting high activity in the liquid-phase catalytic epoxidation of cyclic olefins under mild conditions without additional organic solvents, highlighting the potential of pyrazole derivatives in green chemistry and catalysis (Pereira et al., 2007).
Antimicrobial and Antioxidant Activity
Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives and evaluated their in vitro antioxidant activities, indicating potential therapeutic applications. The study revealed certain compounds exhibiting significant radical scavenging capacity, emphasizing the relevance of pyrazole derivatives in developing antioxidant agents (Karrouchi et al., 2019).
Antidiabetic Activity
Research by Soliman (1979) explored the synthesis of sulfonylurea derivatives of 3,5-disubstituted pyrazoles, with some compounds showing promising antidiabetic properties. This work underscores the potential of pyrazole derivatives in the development of new therapeutic agents for diabetes management (Soliman, 1979).
Synthesis of Complexes with Metal Ions
Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and their complexes with platinum(II) and palladium(II) metal ions. These complexes were studied for their potential applications in materials science and coordination chemistry, offering insights into the design of novel metal-organic frameworks and catalytic systems (Guerrero et al., 2008).
Corrosion Inhibition
A study by Deyab et al. (2019) focused on the synthesis of a novel pyrazole derivative and its application as an anti-corrosion agent for carbon steel in acidic environments. The research highlighted the effectiveness of pyrazole derivatives in corrosion protection, which is crucial for industrial applications (Deyab et al., 2019).
Propiedades
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(oxan-4-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-14(2)19(16,17)13-11-7-12-15(9-11)8-10-3-5-18-6-4-10/h7,9-10,13H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSQWPVFIVIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
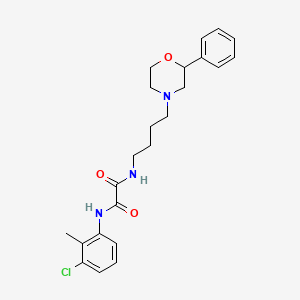
![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)


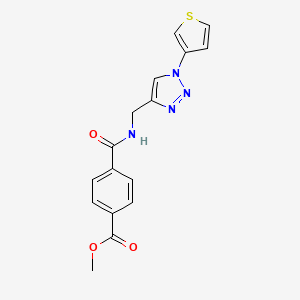
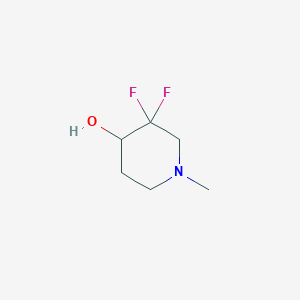

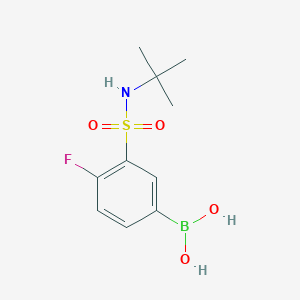
![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727846.png)
![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)
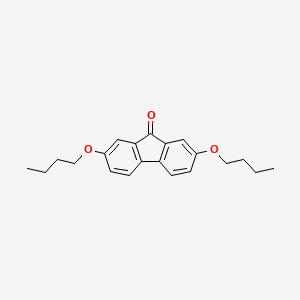
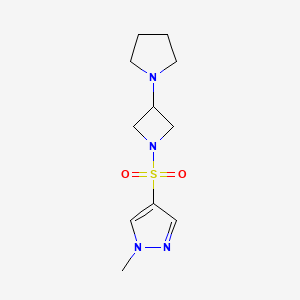
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)
